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Compound of Interest

Compound Name: 2,6-Dimethoxyphenol

Cat. No.: B048157

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenol (2,6-DMP), also known as syringol, is a naturally occurring phenolic
compound that serves as a versatile and crucial precursor in a multitude of organic syntheses.
Its unique structural features, characterized by a hydroxyl group flanked by two methoxy
groups on a benzene ring, render it an invaluable building block for the synthesis of a wide
array of high-value molecules, including pharmaceuticals, agrochemicals, and specialty
chemicals.[1] This technical guide provides a comprehensive overview of the role of 2,6-
dimethoxyphenol in organic synthesis, with a focus on its conversion to key intermediates and
derivatives. Detailed experimental protocols, quantitative data, and visual representations of
reaction pathways are presented to facilitate its application in research and development.

Physicochemical Properties of 2,6-Dimethoxyphenol

A thorough understanding of the physical and chemical properties of 2,6-dimethoxyphenol is
essential for its effective utilization in synthesis.
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Property Value Reference
Molecular Formula CsH1003 [2]
Molecular Weight 154.16 g/mol [2]
Appearance White to tan crystalline powder  [3][4]
Melting Point 50-57 °C
Boiling Point 261 °C

Easily soluble in ether, soluble
Solubility in ethanol and alkali solutions,

slightly soluble in water.
CAS Number 91-10-1

Spectroscopic Data of 2,6-Dimethoxyphenol

Spectroscopy

Data

Reference

1H NMR (CDCls, 90 MHz)

o (ppm): 6.89-6.50 (m, 3H, Ar-
H), 5.55 (s, 1H, OH), 3.87 (s,
6H, OCHs)

13C NMR (CDCls, 15.09 MHz)

o (ppm): 147.40, 135.09,
119.10, 105.13, 56.27

IR (KBr Pellet)

v (cm~1): 3400 (O-H stretch),
3000-2800 (C-H stretch), 1600,
1510 (C=C aromatic stretch),
1220, 1110 (C-O stretch)

Mass Spectrum (EI)

miz: 154 (M+), 139, 111, 83,
65

Key Synthetic Transformations of 2,6-
Dimethoxyphenol
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2,6-Dimethoxyphenol serves as a key starting material for several important classes of
compounds. The following sections detail the synthesis of its most significant derivatives.

Formylation to Syringaldehyde (4-Hydroxy-3,5-
dimethoxybenzaldehyde)

Syringaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and
flavoring agents. Several methods are employed for the formylation of 2,6-dimethoxyphenol,
with the reaction occurring at the para position due to the directing effects of the hydroxyl and
methoxy groups.

The Duff reaction utilizes hexamethylenetetramine in an acidic medium, typically glyceroboric
acid, to introduce a formyl group onto the aromatic ring.

Experimental Protocol:

A mixture of 154 g (1 mole) of 2,6-dimethoxyphenol and 154 g (1.1 moles) of
hexamethylenetetramine is prepared.

e This mixture is added rapidly to a preheated solution of boric acid in glycerol at 125 °C.

e The temperature is quickly raised to 150-160 °C and maintained for approximately 6-9
minutes.

e The reaction is then rapidly cooled to 110 °C, and a solution of 184 ml of concentrated
sulfuric acid in 620 ml of water is added.

o After stirring for 1 hour, the mixture is cooled, and the precipitated boric acid is removed by
filtration.

e The filtrate is extracted with chloroform. The chloroform extract is then treated with a sodium
bisulfite solution to form the aldehyde bisulfite adduct.

¢ The bisulfite solution is acidified with sulfuric acid and heated to expel sulfur dioxide.

e Upon cooling, syringaldehyde crystallizes and is collected by filtration.
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e The crude product can be recrystallized from aqueous methanol to yield pure
syringaldehyde.

Quantitative Data:

Product Yield Melting Point Reference

Syringaldehyde 31-32% 111-112 °C

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a strong
alkaline solution to introduce a formyl group, primarily at the ortho position. However, with the
ortho positions blocked in 2,6-dimethoxyphenol, formylation occurs at the para position.

Experimental Protocol:

e Dissolve 2,6-dimethoxyphenol (1 equivalent) in a 10-40% aqueous solution of sodium
hydroxide.

o Heat the solution to approximately 60-70 °C with vigorous stirring.

e Add chloroform (2-3 equivalents) dropwise to the mixture while maintaining the temperature.
The reaction is exothermic.

 After the addition is complete, continue stirring at the same temperature for several hours.

o Cool the reaction mixture and acidify with a dilute acid (e.g., HCI or H2S0O4) to a pH of 4-5.

o Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

e The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the
crude product.

« Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data:
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Product Yield Reference

Syringaldehyde Low to moderate

Note: The Reimer-Tiemann reaction often results in lower yields compared to other formylation
methods for this specific substrate.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted
amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCIs), to formylate
electron-rich aromatic rings.

Experimental Protocol:

To a solution of 2,6-dimethoxyphenol (1 equivalent) in DMF, the Vilsmeier reagent
(prepared by the addition of POCIs to DMF at 0 °C) is added at a low temperature.

e The reaction mixture is stirred for several hours, allowing it to warm to room temperature.
e The reaction is then quenched by the addition of a sodium acetate solution in water.

e The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is
washed and dried.

» After solvent removal, the crude product is purified by silica gel column chromatography.

Quantitative Data:

Product Yield Reference

Syringaldehyde Good

Note: Specific yield data for the Vilsmeier-Haack formylation of 2,6-dimethoxyphenol is less
commonly reported in readily accessible literature compared to the Duff reaction.

Spectroscopic Data for Syringaldehyde:
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Spectroscopy Data Reference

o (ppm): 9.81 (s, 1H, CHO),
1H NMR (CDCls, 90 MHz) 7.15 (s, 2H, Ar-H), 3.96 (s, 6H,
OCHs3)

0 (ppm): 190.90, 147.52,

PCNMR (CDCL. 2516 MHz) | ) 51 108.31, 106.89, 56.48

v (cm~1): 3300-3100 (O-H
stretch), 1680 (C=0 stretch),
1590, 1515 (C=C aromatic
stretch)

IR (KBr Pellet)

Mass Spectrum (EI) m/z: 182 (M%), 181, 153, 111

Synthesis of Sinapic Acid

Syringaldehyde is a direct precursor to sinapic acid, a hydroxycinnamic acid with significant
antioxidant and anti-inflammatory properties. The most common method for this conversion is
the Knoevenagel-Doebner condensation.

This reaction involves the condensation of syringaldehyde with malonic acid in the presence of
a basic catalyst, typically pyridine and piperidine.

Experimental Protocol:
» Dissolve malonic acid (2 equivalents) in pyridine.
e Add syringaldehyde (1 equivalent) and a catalytic amount of piperidine to the solution.

o Heat the reaction mixture to 70-80 °C for 2.5 to 3 hours. It is crucial to maintain the
temperature below 80 °C to inhibit the formation of the byproduct 4-vinylsyringol.

 After the reaction is complete, remove the pyridine under reduced pressure.

e The residue is then treated with a concentrated acid (e.g., HCI) and water to precipitate the
product.
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e The solid sinapic acid is collected by filtration, washed, and dried.

Quantitative Data:

. Reaction . )
Product Yield Reaction Time Reference
Temperature
Sinapic Acid 78% 70 °C 2.5 hours

Precursor to Trimethoprim

While 2,6-dimethoxyphenol is not a direct precursor to the antibacterial drug trimethoprim, it
serves as a key starting material for the synthesis of 3,4,5-trimethoxybenzaldehyde, a crucial
intermediate in trimethoprim production. The synthesis involves the formylation of 2,6-DMP to
syringaldehyde, followed by methylation of the hydroxyl group.

Experimental Protocol:

o A mixture of syringaldehyde (1 equivalent), dimethyl sulfate (1.2 equivalents), and anhydrous
sodium carbonate (1.3 equivalents) in acetone is refluxed for several hours.

» After cooling, the inorganic salts are filtered off, and the acetone is evaporated.
e The residue is treated with water to precipitate the product.

e The crude 3,4,5-trimethoxybenzaldehyde is collected by filtration and can be recrystallized to
obtain the pure compound.

Quantitative Data:

Product Yield Reference

3,4,5-Trimethoxybenzaldehyde  91%

From 3,4,5-trimethoxybenzaldehyde, various synthetic routes can be employed to construct the
pyrimidine ring and introduce the amino groups to yield trimethoprim. These routes often
involve condensation with guanidine or its derivatives.
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Oxidative Coupling Reactions

The phenolic nature of 2,6-dimethoxyphenol makes it susceptible to oxidative coupling
reactions, leading to the formation of dimers and polymers with interesting biological activities.

Oxidation of 2,6-dimethoxyphenol can yield 2,6-dimethoxy-1,4-benzoquinone, a compound
with reported antimicrobial and anticancer properties.

Experimental Protocol:

A reported high-yield synthesis starts from aniline and proceeds through 1,3,5-triboromobenzene
and 1,3-dimethoxy-5-bromobenzene, which is then oxidized. A direct, high-yield oxidation from
2,6-DMP is less commonly detailed with a full protocol in readily available literature, but
methods using salcomine as a catalyst with oxygen have been reported to give high yields.

Quantitative Data:

Product Yield Reference

91% (from 2,6-

2,6-Dimethoxy-1,4- i .
dimethoxyphenol using a

benzoquinone )
salcomine catalyst)

Enzymatic or chemical oxidation of 2,6-dimethoxyphenol can lead to the formation of the C-C
coupled dimer, 3,3',5,5'-tetramethoxy-4,4'-biphenol, which has shown enhanced antioxidant
activity compared to the monomer.

Experimental Protocol (Laccase-catalyzed):

A solution of 2,6-dimethoxyphenol is prepared in a suitable buffer (e.g., acetate buffer).

Laccase enzyme is added to the solution.

The reaction mixture is stirred at room temperature in the presence of air (oxygen) for a
specified period.

The reaction can be monitored by techniques like HPLC.
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e The product can be extracted using an organic solvent like ethyl acetate.
e The organic layer is dried and the solvent evaporated to yield the dimer.
 Purification can be achieved by chromatography.

Quantitative Data:

Product Yield Reference

80% (selective formation
3,3',5,5'-Tetramethoxy-4,4'- -~
) reported under specific
biphenol N
conditions)

Visualizing Synthetic Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic
transformations and logical relationships of the compounds discussed.

Knoevenagel-Doebner
Condensation Sinapic Acid

(Duff, Reimer- Tiemann . Vilsmeier- Haack) >| Syringaldehyde
Methylation
3,4,5-Trimethoxybenzaldehyde B Trimethoprim
2,6-Dimethoxyphenol Oxidation =} 2,6-Dimethoxy-1,4-benzoquinone
Oxidative Coupling

=} 3,3',5,5"-Tetramethoxy-4,4'-biphenol

Click to download full resolution via product page
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Caption: Synthetic pathways originating from 2,6-Dimethoxyphenol.

Syringaldehyde Synthesis Workflow
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Caption: General experimental workflow for syringaldehyde synthesis.
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Oxidative Coupling of 2,6-DMP
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Caption: Mechanism of laccase-catalyzed oxidative dimerization.
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Conclusion

2,6-Dimethoxyphenol is a highly valuable and versatile precursor in organic synthesis. Its
strategic location of functional groups allows for the regioselective synthesis of a variety of
important derivatives. This guide has provided a detailed overview of its application in the
synthesis of syringaldehyde, sinapic acid, and as a precursor to the key trimethoprim
intermediate, 3,4,5-trimethoxybenzaldehyde. Furthermore, its utility in oxidative coupling
reactions to form bioactive quinones and dimers has been highlighted. The provided
experimental protocols, quantitative data, and pathway visualizations are intended to serve as
a practical resource for researchers in the fields of organic chemistry, medicinal chemistry, and
drug development, enabling the efficient and effective utilization of this important synthetic
building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b048157?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

